molecular formula C16H10Br2O4 B011220 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone CAS No. 104567-72-8

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone

Cat. No.: B011220
CAS No.: 104567-72-8
M. Wt: 426.05 g/mol
InChI Key: GKDYOXMZSXVKPP-UHFFFAOYSA-N
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Description

Flavones are a type of flavonoid with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) . This compound is characterized by the presence of hydroxyl groups at positions 6 and 4’, a methyl group at position 3, and bromine atoms at positions 3’ and 5’.

Preparation Methods

The synthesis of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone typically involves the bromination of 6,4’-Dihydroxy-3-Methylflavone. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 6,4’-Dihydroxy-3-Methylflavone. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups using nucleophilic substitution reactions. Common reagents include amines and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield de-brominated flavones .

Scientific Research Applications

6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The hydroxyl groups and bromine atoms play a crucial role in its biological activity by influencing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone can be compared with other similar compounds such as:

The uniqueness of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

104567-72-8

Molecular Formula

C16H10Br2O4

Molecular Weight

426.05 g/mol

IUPAC Name

2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one

InChI

InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3

InChI Key

GKDYOXMZSXVKPP-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br

104567-72-8

Synonyms

3-methyl-4',6-dihydroxy-3',5'-dibromoflavone
EMD 21388
EMD-21388

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 g of bromine in 6 ml of chloroform are added dropwise to a solution of 4.12 g of 3',5'-dibromo-6,4'-dihydroxy-3-methylflavanone (m.p. 200°-202°; obtainable by reaction of 2,5-dihydroxypropiophenone with 3,5-dibromo-4-hydroxybenzaldehyde in boiling ethanol in the presence of piperidine) in 55 ml of dioxane while stirring and irradiating (500 watt Agaphot lamp). The mixture is stirred for a further 30 minutes while cooling and irradiating, the usual working-up is carried out, and the resulting crude 3,3',5'-tribromo-6,4'-dihydroxy-3-methylflavanone is dissolved in 100 ml of ethanol. 15 ml of 10% aqueous potassium hydroxide solution are added, and the mixture is boiled for 5 minutes, cooled, poured on to ice and the usual working-up is carried out. 3',5'-Dibrom-6,4'-dihydroxy-3-methylflavone ("D") is obtained, m.p. 264°-265°.
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